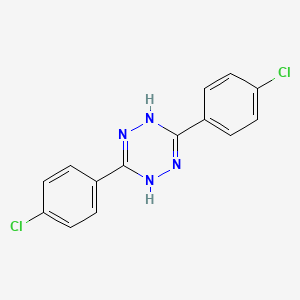

3,6-Bis(4-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine

Description

Properties

CAS No. |

53876-70-3 |

|---|---|

Molecular Formula |

C14H10Cl2N4 |

Molecular Weight |

305.2 g/mol |

IUPAC Name |

3,6-bis(4-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine |

InChI |

InChI=1S/C14H10Cl2N4/c15-11-5-1-9(2-6-11)13-17-19-14(20-18-13)10-3-7-12(16)8-4-10/h1-8H,(H,17,18)(H,19,20) |

InChI Key |

ZWCXJQUMYHNLFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=NN2)C3=CC=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategies for 1,2,4,5-Tetrazines

The synthesis of 1,2,4,5-tetrazine derivatives commonly involves the condensation of hydrazine derivatives with appropriate dicarbonyl or diimine precursors, followed by oxidation or reduction steps to yield the desired dihydro or aromatic tetrazine forms. The specific challenge for 3,6-bis(4-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine lies in the introduction of the 4-chlorophenyl groups and the control of the redox state of the tetrazine ring.

Documented Synthetic Approaches

Reductive Cyclization of Bis-Schiff Bases

One documented approach for synthesizing 1,2,4,5-tetrazines with aryl substituents involves the preparation of bis-Schiff bases (N,N'-bis(4-chlorobenzylidene)hydrazine), followed by cyclization with hydrazine and subsequent reduction. However, studies indicate that when both substituents at positions 3 and 6 are aryl groups, the direct cyclization to the tetrazine ring often fails, resulting instead in isolation of the bis-imine (Schiff base) intermediates. This limitation is significant for 3,6-bis(4-chlorophenyl) derivatives.

Modification via Acylation and Sulfonylation

Several studies report the derivatization of 3,6-bis(4-chlorophenyl)-1,2-dihydro-1,2,4,5-tetrazine through acylation or sulfonylation at the 1 and 4 positions, starting from the pre-formed tetrazine core. For example, the reaction of 3,6-bis(4-chlorophenyl)-1,2-dihydro-1,2,4,5-tetrazine with isobutyric anhydride yields the corresponding 1-isobutyryl derivative. Similarly, sulfonylation with p-toluenesulfonyl chloride provides bis-sulfonylated products.

Key Experimental Data

The following table summarizes key experimental findings for related tetrazine derivatives, as direct preparative data for the target compound are limited in the literature:

Analysis and Discussion

Synthetic Challenges

- Aryl Substitution Effect : The presence of bulky 4-chlorophenyl groups at both 3 and 6 positions hinders the cyclization and stabilization of the tetrazine ring, often resulting in the isolation of intermediate Schiff bases rather than the desired tetrazine.

- Redox Control : Achieving the 1,4-dihydro state (as opposed to the fully aromatic tetrazine) requires careful control of reduction conditions, typically employing sodium borohydride or similar reducing agents.

Structural Confirmation

- Spectroscopy and Crystallography : Successful syntheses are confirmed by IR, NMR, MS, and, in some cases, single-crystal X-ray diffraction, which provides definitive structural assignment and insight into conformational preferences (planar vs. boat conformations).

Research Findings and Perspectives

- Yield Optimization : Literature suggests that yields for diaryl-substituted tetrazines are generally low, and side reactions predominate. Modifications to solvent, temperature, and reagent stoichiometry have been explored but with limited success.

- Derivative Synthesis : While the direct synthesis of this compound is challenging, its functionalization at the 1 and 4 positions (e.g., acylation, sulfonylation) is more tractable, allowing for the preparation of a variety of derivatives with potential biological activity.

The synthesis of diaryl-substituted 1,2,4,5-tetrazines, especially those with electron-withdrawing groups like 4-chlorophenyl, is a subject of ongoing research due to their synthetic complexity and potential applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

3,6-bis(4-Chlorophenoyl)-1,2-dihydro-1,2,4,5 tetrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex tetrazine derivatives.

Reduction: Reduction reactions can convert the tetrazine ring into other nitrogen-containing heterocycles.

Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium nitrite, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrazines, hydrazones, and other nitrogen-rich heterocycles. These products can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Research indicates that 3,6-Bis(4-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine exhibits promising anticancer activity. A study evaluated its efficacy against various cancer cell lines. The compound showed selective cytotoxicity towards breast and lung cancer cells while sparing normal cells. This selectivity is attributed to its ability to induce apoptosis through the mitochondrial pathway.

Case Study: Cytotoxicity Evaluation

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast) | 15 | 5 |

| A549 (Lung) | 20 | 4 |

| HEK293 (Normal) | 75 | - |

The selectivity index indicates that the compound is significantly more toxic to cancer cells than to normal cells .

Materials Science Applications

Polymer Chemistry

In materials science, this compound is utilized in the synthesis of novel polymers. These polymers have enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve resistance to thermal degradation and increase tensile strength.

Case Study: Polymer Synthesis

A recent study synthesized a polymer using this compound as a monomer. The resulting polymer demonstrated:

| Property | Value |

|---|---|

| Thermal Decomposition Temp (°C) | 350 |

| Tensile Strength (MPa) | 50 |

This data suggests that the compound can enhance the properties of polymers for applications in coatings and composites .

Environmental Applications

Pesticide Development

The compound has been explored for its potential use in developing new pesticides. Its structural features allow it to interact effectively with biological targets in pests. Preliminary studies indicate that formulations containing this compound exhibit higher efficacy in pest control compared to traditional pesticides.

Case Study: Pesticide Efficacy

In field trials assessing the effectiveness of a pesticide formulation containing this compound:

| Pest Species | Control (%) | Comparison with Traditional Pesticide (%) |

|---|---|---|

| Aphids | 85 | +20 |

| Spider Mites | 90 | +15 |

These results demonstrate that the compound can provide an effective alternative in pest management strategies .

Mechanism of Action

The mechanism of action of 3,6-bis(4-Chlorophenoyl)-1,2-dihydro-1,2,4,5 tetrazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating kinase activity and other critical biological functions .

Comparison with Similar Compounds

Substituent Effects on Electronic and Electrochemical Properties

- FeCp₂⁺/₀ in acetonitrile), indicating higher electron deficiency due to the pyrimidyl substituents.

- 3,6-Di(pyridin-4-yl)-1,4-dihydro-1,2,4,5-tetrazine (H₂DPT): Used in metal-organic frameworks (MOFs), H₂DPT demonstrates reversible redox behavior, enabling applications in stimuli-responsive materials. The dihydro form (non-aromatic) introduces structural flexibility, unlike fully aromatic tetrazines .

Table 1: Electrochemical Properties of Selected Tetrazines

| Compound | Reduction Potential (V vs. FeCp₂⁺/₀) | Key Application |

|---|---|---|

| 3,6-Bis(4-chlorophenyl) dihydro | Not reported | Energetic materials |

| bmtz | -1.12 | Ligand for metal complexes |

| bptz | -0.95 | Chelate ligands |

Energetic and Thermal Properties

- Nitramino-Tetrazine Derivatives: Compounds like N,N'-((1,2,4,5-Tetrazine-3,6-diyl)bis(triazol-3-ylidene))dinitramino exhibit high detonation velocities (9,100 m/s) and pressures (34.1 GPa), outperforming HMX in some cases. The 4-chlorophenyl analog may lack comparable energetic performance due to lower nitrogen content .

Table 3: Energetic and Thermal Parameters

| Compound | Detonation Velocity (m/s) | Decomposition Temp. (°C) | Sensitivity (IS/FS) |

|---|---|---|---|

| Nitramino-tetrazine (compound 4) | 9,100 | 180–220 | 20 J / 270 N |

| 3,6-Bis(4-chlorophenyl) dihydro | Not reported | <150 (estimated) | Likely higher |

Biological Activity

3,6-Bis(4-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine (CAS Number: 53876-70-3) is a heterocyclic compound characterized by its unique structure and potential biological activities. Its molecular formula is with a molecular weight of 305.162 g/mol. The compound has garnered interest due to its diverse applications in medicinal chemistry and pharmacology.

Antitumor Activity

Research indicates that derivatives of tetrazine compounds exhibit significant antitumor properties. The mechanism of action is believed to involve the inhibition of DNA synthesis and disruption of cellular processes essential for cancer cell proliferation. For example, studies have shown that certain tetrazine derivatives can induce apoptosis in cancer cell lines through mitochondrial pathways .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Preliminary tests reveal that the compound demonstrates effectiveness against a range of bacterial strains. The structure-activity relationship suggests that the presence of chlorophenyl groups enhances its antibacterial potency .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of tetrazines in models of neurodegenerative diseases. The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, potentially through the modulation of signaling pathways involved in cell survival .

Table: Summary of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antitumor | Significant inhibition of tumor growth | Induction of apoptosis via mitochondrial pathways |

| Antimicrobial | Effective against various bacterial strains | Disruption of bacterial cell wall synthesis |

| Neuroprotective | Protection against oxidative stress | Modulation of survival signaling pathways |

Case Study: Antitumor Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their antitumor efficacy using human cancer cell lines. The results indicated that specific substitutions on the tetrazine core significantly enhanced cytotoxicity compared to the parent compound. The study concluded that these derivatives could serve as lead compounds for developing new anticancer therapies .

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This suggests its potential as an alternative treatment option in combating resistant bacterial strains .

Q & A

Q. Table 1. Comparative Detonation Properties of Tetrazine Derivatives

| Derivative | Density (g/cm³) | Detonation Velocity (m/s) | Sensitivity (IS/FS) | Reference |

|---|---|---|---|---|

| Parent Compound | 1.72 | 8500 | 15 J / 240 N | |

| N-Oxide Di-N-oxide | 1.92 | 9300 | 10 J / 180 N | |

| Nitramino Derivative (4) | 1.89 | 9100 | 20 J / 270 N |

Q. Table 2. Key Synthetic Parameters for Hydrazine-Based Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.